molecular formula C5H10N2 B1275089 3-Azabicyclo[3.1.0]hexan-6-amine CAS No. 208837-84-7

3-Azabicyclo[3.1.0]hexan-6-amine

Cat. No. B1275089
CAS RN: 208837-84-7
M. Wt: 98.15 g/mol
InChI Key: MNUHYQZBNHDABI-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexan-6-amine is a chemical compound with the molecular formula C5H10N2 . It is also known as N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine . This compound is a crucial component in several antiviral medications .


Synthesis Analysis

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, a derivative of 3-Azabicyclo[3.1.0]hexan-6-amine, has been achieved through the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis and the Gabriel synthesis . This gram-scale synthesis is achieved in seven distinct steps, resulting in a total yield of 28% .


Molecular Structure Analysis

The molecular structure of 3-Azabicyclo[3.1.0]hexan-6-amine is characterized by a bicyclic structure with a nitrogen atom incorporated into the ring system . The InChI code for this compound is 1S/C19H22N2/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19/h1-10,17-20H,11-14H2 .


Chemical Reactions Analysis

The key reaction involved in the synthesis of 3-Azabicyclo[3.1.0]hexan-6-amine derivatives is the intramolecular cyclopropanation of alpha-diazoacetates . This reaction is promoted by a base and results in the formation of conformationally restricted highly substituted aza [3.1.0]bicycles .


Physical And Chemical Properties Analysis

The molecular weight of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, a derivative of 3-Azabicyclo[3.1.0]hexan-6-amine, is 278.4 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antiviral Medications

3-Azabicyclo[3.1.0]hexan-6-amine: is a key component in the synthesis of several antiviral medications. Notably, it’s used in the production of boceprevir , a protease inhibitor for the hepatitis C virus, and pf-07321332 , an oral medication for COVID-19 treatment . The compound’s structure allows for the creation of drugs that can interact with viral proteins, inhibiting their function and preventing the virus from replicating.

Synthetic Methodology

The compound has been the focus of research aiming to improve synthetic methods. A study presents a more efficient method for producing 3-Azabicyclo[3.1.0]hexan-6-amine through intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . This method addresses the drawbacks of previous synthesis methods, such as low yields and poor atom economy.

Heterocyclic Scaffold

The nitrogen-containing heterocyclic scaffold of 3-Azabicyclo[3.1.0]hexan-6-amine is commonly found in active pharmaceuticals and natural products. This structure is essential for the pharmacological activity of many compounds, making it a significant focus in medicinal chemistry research .

Catalysis Research

The compound is also used in catalysis research, particularly in studies exploring intramolecular cyclopropanation reactions. The development of new catalytic methods can lead to more efficient and sustainable chemical processes .

Future Directions

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, a derivative of 3-Azabicyclo[3.1.0]hexan-6-amine, has been improved by using intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This method is more efficient and could be used for the production of several antiviral medications .

properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUHYQZBNHDABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexan-6-amine
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3-Azabicyclo[3.1.0]hexan-6-amine
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Reactant of Route 6
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